Ortho‑Halogen Lipophilicity Shift: Bromine Substituent Increases logP by ≈0.15 Units Relative to the Chloro Analog
The octanol‑water partition coefficient (logP) is a primary determinant of herbicide soil adsorption, leaching potential, and bioavailability. Although experimental logP values for 2‑[(2‑bromophenyl)methyl]‑4,4‑dimethyl‑1,2‑oxazolidin‑3‑one have not been published, the lipophilicity contribution of the ortho‑halogen can be reliably inferred from the monohalobenzene series: bromobenzene logP = 2.99 vs. chlorobenzene logP = 2.84, yielding a ΔlogP = +0.15 [REFS‑1]. Applying this increment to the experimentally determined logP of clomazone (2.50) produces an estimated logP of ≈2.65 for the bromo analog, representing a +6% increase in lipophilicity that can meaningfully affect soil organic carbon‑water partitioning (Koc) and cuticular penetration in target weeds [REFS‑2].
| Evidence Dimension | Octanol‑water partition coefficient (logP) ortho‑halogen contribution |
|---|---|
| Target Compound Data | Estimated logP ≈ 2.65 (projected from bromobenzene logP = 2.99 vs. clomazone logP = 2.50 base) |
| Comparator Or Baseline | Clomazone (2‑chlorophenyl analog) experimental logP = 2.50 |
| Quantified Difference | ΔlogP ≈ +0.15 (bromo vs. chloro); ≈ +6% relative increase |
| Conditions | Monohalobenzene logP data from literature; clomazone experimental logP from authoritative database |
Why This Matters
A 0.15 logP unit increase shifts predicted Koc upward by approximately 1.3‑fold (based on typical log‑linear Koc‑logP relationships), which directly impacts soil residual herbicide activity profiles and environmental fate assessments — a critical factor for new herbicide candidate selection.
- [1] Community-generated data. (2015). LogP of halogen derivatives of aromatics and aliphatics explanation. Chemistry Stack Exchange. Data point: bromobenzene logP = 2.99; chlorobenzene logP = 2.84. View Source
- [2] Clomazone experimental logP = 2.50. Sielc.com compound database. Accessed 2026. View Source
